molecular formula C9H12FNO2S B5271170 N-(5-fluoro-2-methylphenyl)ethanesulfonamide

N-(5-fluoro-2-methylphenyl)ethanesulfonamide

Cat. No.: B5271170
M. Wt: 217.26 g/mol
InChI Key: NFLGSAGBLLGBKB-UHFFFAOYSA-N
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Description

N-(5-fluoro-2-methylphenyl)ethanesulfonamide is an organic compound characterized by the presence of a fluorine atom, a methyl group, and an ethanesulfonamide moiety attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-2-methylphenyl)ethanesulfonamide typically involves the reaction of 5-fluoro-2-methylaniline with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors may be employed to enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-2-methylphenyl)ethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted ethanesulfonamides, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

N-(5-fluoro-2-methylphenyl)ethanesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-fluoro-2-methylphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the fluorine atom and the ethanesulfonamide group can influence its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(5-fluoro-2-methylphenyl)methanesulfonamide
  • N-(5-fluoro-2-methylphenyl)propanesulfonamide
  • N-(5-fluoro-2-methylphenyl)butanesulfonamide

Uniqueness

N-(5-fluoro-2-methylphenyl)ethanesulfonamide is unique due to its specific combination of a fluorine atom, a methyl group, and an ethanesulfonamide moiety. This combination can result in distinct chemical and biological properties compared to other similar compounds .

Properties

IUPAC Name

N-(5-fluoro-2-methylphenyl)ethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FNO2S/c1-3-14(12,13)11-9-6-8(10)5-4-7(9)2/h4-6,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFLGSAGBLLGBKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=C(C=CC(=C1)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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